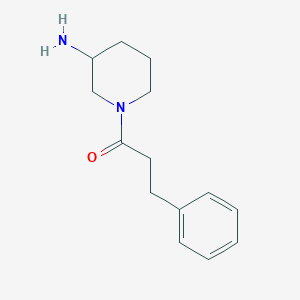

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one

Description

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYBTHQIDZITNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Phenylpropanone Derivatives

One of the primary methods involves the N-alkylation of a phenylpropanone scaffold with aminopiperidine derivatives, leveraging nucleophilic substitution reactions under basic conditions.

- Starting Material: A phenylpropanone compound, often a 3-phenylpropan-1-one derivative, serves as the core.

- Reagents: Potassium carbonate (K₂CO₃) as base, acetonitrile as solvent.

- Procedure: The phenylpropanone is suspended in acetonitrile, and the aminopiperidine derivative (e.g., 1-(3-aminopiperidin-1-yl)) is added. The mixture is stirred under reflux, facilitating nucleophilic substitution at the electrophilic site, yielding the N-alkylated product.

Reductive Amination

An alternative approach involves reductive amination, where a ketone intermediate reacts with a primary amine (e.g., 3-aminopiperidine) in the presence of a reducing agent such as sodium borohydride (NaBH₄).

- Process: The ketone reacts with the amine to form an imine or iminium intermediate, which is then reduced to form the secondary amine, resulting in the target compound.

Multi-step Synthesis via Intermediates

The synthesis can also involve preparing key intermediates like 3-phenylpropan-1-one derivatives with suitable functional groups, followed by subsequent modifications:

- Step 1: Formation of the phenylpropanone core via Friedel-Crafts acylation or other aromatic acylation methods.

- Step 2: Functionalization with amino groups through nucleophilic substitution or reductive amination.

- Step 3: Final coupling with piperidine derivatives through N-alkylation or amidation, often under controlled conditions to optimize yield.

Research Findings and Data Tables

Yield Optimization

| Method | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation (Scheme 1) | K₂CO₃, acetonitrile, reflux | 19–69 | Higher yields with optimized temperature and molar ratios |

| Reductive Amination | NaBH₄, acetic acid, 0–15°C | Not specified | Efficient for secondary amine formation |

| Intermediates synthesis (patent) | Friedel-Crafts acylation, amidation, reduction | Varies | Yields depend on reaction conditions and purity |

Key Intermediates and Their Preparation

| Intermediate | Method | Yield (%) | Reference |

|---|---|---|---|

| 4 (phenylpropanone derivative) | Friedel-Crafts acylation of benzene with acyl chlorides | Not specified | Common aromatic acylation techniques |

| 5a-e (aminopiperidine derivatives) | Commercially available or synthesized via standard routes | Variable | As per literature on aminopiperidine synthesis |

| 6a-e (N-alkylated products) | N-alkylation with phenylpropanone derivatives in acetonitrile | 19–69 | As reported in recent SAR studies |

Mechanistic Insights and Reaction Conditions

- N-Alkylation: Typically performed in polar aprotic solvents like acetonitrile to favor SN2 reactions, with potassium carbonate acting as a base to deprotonate the amine.

- Reductive Amination: Involves formation of an imine intermediate, reduced by NaBH₄ at low temperatures (~0–15°C) to prevent over-reduction.

- Oxidation Steps: Sulfide oxidation to sulfoxide using hydrogen peroxide (H₂O₂) in acetic acid, as documented in related SAR studies, can be adapted for functional group modifications.

Research Findings from Patents and Literature

- The synthesis of fluoxetine intermediates, such as 3-aminomethyl-1-propanol, employs Claisen condensation, reduction with sodium borohydride, and subsequent amidation steps, demonstrating the versatility of these methods for similar compounds.

- The synthesis of this compound can be adapted from these protocols, emphasizing the importance of controlled reduction and alkylation steps to achieve high purity and yield.

Summary of Key Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation | Alkylation of phenylpropanone with aminopiperidine derivatives | Straightforward, high yield potential | Requires careful control of molar ratios and temperature |

| Reductive Amination | Reaction of ketones with amines, reduction with NaBH₄ | Efficient for secondary amines | Possible over-reduction or side reactions |

| Multi-step Synthesis | Sequential formation of intermediates, functional group transformations | Flexibility in structural modifications | Longer synthesis time, potential for lower overall yield |

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), borane-ammonia (H3N-BH3)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted piperidines or phenyl derivatives

Scientific Research Applications

a. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-PPA against multidrug-resistant bacteria. For instance, research demonstrated that 3-PPA significantly reduced virulence factors and biofilm formation in Serratia marcescens, a bacterium associated with severe infections. The compound inhibited quorum sensing (QS), which is critical for the pathogenicity of this bacterium, thereby restoring sensitivity to antibiotics like ofloxacin .

Key Findings:

- Biofilm Reduction: 3-PPA reduced biofilm formation by 48% at a concentration of 50 µg/mL.

- Virulence Factor Inhibition: It affected the expression of genes related to virulence and biofilm formation, suggesting its potential as an adjuvant in antibiotic therapy .

b. Neuropharmacological Research

The structural characteristics of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one suggest potential applications in neuropharmacology. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could lead to developments in treatments for neurological disorders such as depression or schizophrenia.

Chemical Synthesis and Development

a. Study on Multidrug Resistance

A pivotal study focused on the application of 3-PPA in combating multidrug-resistant Serratia marcescens. The findings indicated that combining 3-PPA with sub-inhibitory concentrations of antibiotics could enhance their efficacy against resistant strains, demonstrating a promising strategy for managing resistant infections .

b. Structural Analysis

Another study investigated the structural properties and reactivity of similar compounds, providing insights into how modifications can lead to enhanced biological activity or reduced toxicity. This research is crucial for guiding future drug design efforts involving aminopiperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose metabolism . By inhibiting DPP-4, this compound can enhance the activity of incretin hormones, leading to improved insulin secretion and glucose control .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Aminopiperidine Derivatives

- 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one Hydrochloride (): Structural Difference: The amino group is at the 4-position of the piperidine ring instead of the 3-position. Piperidine substitution patterns are critical in modulating CNS activity and metabolic stability .

Fluorinated Analogs

- 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one Hydrochloride (): Structural Difference: Replaces the 3-phenyl group with a trifluorobutyl chain. Implications: Fluorination enhances metabolic stability and lipophilicity. The trifluoromethyl group may improve bioavailability compared to the phenylpropanone core .

Phenylpropan-1-one Derivatives with Hydroxy/Amino Substituents

- Comparison: The hydroxyl group enhances antioxidant capacity but reduces basicity compared to the 3-aminopiperidine derivative .

- Propafenone (): Structure: Contains a 3-phenylpropan-1-one core with a hydroxypropylamine side chain. Activity: Clinically used as an antiarrhythmic agent (Class IC). The hydroxypropylamine moiety contributes to sodium channel blockade .

Antifungal Chalcone Derivatives

Compounds from and , such as 1-(4-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-hydroxyphenyl)-3-phenylpropan-1-one (Compound 8), demonstrate:

- Antifungal Activity: MIC values against Saprolegnia spp.

Indole-Substituted Analogs

- 1-(5-Methyl-1H-indol-3-yl)-3-phenylpropan-1-one (): Properties: Melting point 208–210°C; synthesized via Friedel-Crafts acylation.

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Biological Activity

1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an aminopiperidine ring and a phenylpropanone moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 219.31 g/mol. The compound is characterized by its ability to form hydrogen bonds due to the amino group, which plays a crucial role in its biochemical interactions.

Biological Activity Overview

This compound has been studied for its diverse biological activities:

1. Enzyme Interaction

- The compound interacts with various enzymes, particularly protein kinases, which are vital for cellular signaling pathways. This interaction can lead to either inhibition or activation of these enzymes, influencing cellular processes such as growth and metabolism.

2. Cellular Effects

- In vitro studies have shown that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been observed to impact the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.

3. Pharmacological Potential

- Research indicates that this compound may have therapeutic applications, particularly in developing analgesics and other pharmacological agents due to its ability to interact with specific receptors.

The mechanisms through which this compound exerts its biological effects involve several pathways:

1. Binding Interactions

- The compound's amino group facilitates binding to enzyme active sites through hydrogen bonding, while the phenyl group engages in hydrophobic interactions with protein surfaces .

2. Modulation of Signaling Pathways

- By influencing key signaling pathways such as PI3K-Akt, the compound can alter cellular responses to external stimuli, potentially leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Dosage and Toxicity

The effects of this compound vary significantly with dosage:

Low Doses:

- Modulation of cellular signaling without significant toxicity.

High Doses:

- Potential for adverse effects; careful dosage regulation is essential for therapeutic applications.

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for predicting pharmacokinetics and potential drug interactions.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one?

Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation or nucleophilic substitution. Key reagents include:

- Acylating agents : Ketones or carboxylic acid derivatives (e.g., propionyl chloride).

- Catalysts : Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts reactions.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) or dichloromethane for non-polar conditions.

Q. Critical Parameters :

- Temperature : Maintain 0–5°C during exothermic steps to avoid side reactions.

- Workup : Neutralize acidic byproducts with aqueous NaHCO₃ and extract with ethyl acetate .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. NMR and HRMS (high-resolution mass spectrometry) are essential for confirming structural integrity .

Q. How to characterize this compound using spectroscopic methods?

Methodological Answer:

- 1H/13C NMR :

- Aromatic protons : Peaks at δ 7.2–7.5 ppm (multiplet) for the phenyl group.

- Aminopiperidine protons : δ 2.8–3.2 ppm (multiplet) for NH₂ and piperidine CH₂ groups.

- Ketone carbonyl : δ ~200 ppm in 13C NMR.

- HRMS : Calculate exact mass (e.g., C₁₄H₂₀N₂O: 232.1576 Da) and compare with experimental data (error <2 ppm) .

- Melting Point : Use differential scanning calorimetry (DSC) for polymorph identification.

Q. Pitfalls :

- Solvent effects : Deuterated solvents (CDCl₃, DMSO-d₆) may shift peaks.

- Impurity signals : Trace solvents (e.g., ethyl acetate at δ 1.2 ppm) must be accounted for .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often arise from:

- Tautomerism : Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers).

- Stereochemistry : Employ NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial arrangements of substituents.

- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths/angles .

Case Study :

In a 2018 study, conflicting δ 7.3–7.5 ppm signals for phenyl groups were resolved via SC-XRD, revealing non-planar conformations due to steric hindrance .

Q. What computational methods assist in predicting/reactivity modeling of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Optimize geometry at the B3LYP/6-31G(d) level.

- Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) :

- Simulate solvation effects using explicit solvent models (e.g., water, ethanol).

- Docking Studies :

Validation : Compare computational IR/Raman spectra with experimental data to refine force fields .

Q. How to analyze impurities or degradation products in synthesized batches?

Methodological Answer:

- LC-MS/MS :

- Use a C18 column (3.5 µm, 2.1 × 50 mm) with gradient elution (0.1% formic acid in acetonitrile/water).

- Identify impurities via fragmentation patterns (e.g., m/z 216 for deaminated derivatives).

- Reference Standards :

- Stability Studies :

Q. What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

- Friedel-Crafts Acylation :

- The aminopiperidine group acts as an electron-donating substituent, directing electrophilic attack to the para position of the phenyl ring.

- Kinetic studies show a second-order dependence on AlCl₃ concentration .

- Nucleophilic Substitution :

Q. Contradictions :

- Competing pathways (e.g., elimination vs. substitution) require careful pH control (<7 to favor SN2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.